molecular formula C10H12ClN B6281176 rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2137858-68-3

rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No. B6281176
CAS RN: 2137858-68-3
M. Wt: 181.7
InChI Key:
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Description

Rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a small molecule developed in the early 2000s for use in scientific research. It is an analog of the neurotransmitter dopamine and is used in the study of dopamine receptors and the biochemical pathways that they regulate. This molecule has a wide range of applications in scientific research, including the study of drug addiction, Parkinson's disease, and the effects of dopamine receptor agonists and antagonists.

Scientific Research Applications

Rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been used extensively in scientific research to study the effects of dopamine receptor agonists and antagonists. It has also been used to study the biochemical pathways associated with drug addiction and Parkinson's disease. Additionally, this molecule has been used to study the effects of dopamine on learning and memory, as well as its role in the reward pathway.

Mechanism of Action

Rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride acts as an agonist at the dopamine D1 and D2 receptors. It binds to the D1 receptor with a high affinity, and it has been shown to activate the receptor in a concentration-dependent manner. At the D2 receptor, rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has a lower affinity, but it is still able to activate the receptor in a concentration-dependent manner.
Biochemical and Physiological Effects
Rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to increase the activity of the enzyme tyrosine hydroxylase, which is responsible for the production of dopamine. Additionally, it has been shown to increase the activity of the enzyme cAMP-dependent protein kinase, which is involved in the regulation of the release of dopamine.

Advantages and Limitations for Lab Experiments

Rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several advantages for laboratory experiments. It has a high affinity for the dopamine D1 and D2 receptors, which makes it an ideal tool for studying the effects of dopamine receptor agonists and antagonists. Additionally, it is easily synthesized and has a high solubility in aqueous solutions, making it ideal for use in biochemical assays. The main limitation of this molecule is that it is not approved for human or animal use, and its long-term effects are still not well understood.

Future Directions

Future research on rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride could include further study of its effects on dopamine release, tyrosine hydroxylase activity, and cAMP-dependent protein kinase activity. Additionally, further research could be conducted to investigate the long-term effects of this molecule on the brain and its potential therapeutic applications. Additionally, further research could be conducted to determine the effects of this molecule on other neurotransmitter systems, such as serotonin and norepinephrine. Finally, further research could be conducted to investigate the effects of this molecule on gene expression and its potential use as a tool for gene therapy.

Synthesis Methods

Rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is synthesized from the reaction of racemic (-)-1-benzyl-1,2,3,4-tetrahydroisoquinoline and 1,3-dibromopropane in the presence of potassium carbonate and pyridine. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by the addition of hydrochloric acid to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves the cyclization of a suitable precursor compound containing a cyclopropane ring and an amine group. The racemic mixture of the final product can be obtained by using a racemic precursor or by resolving the enantiomers after the cyclization step.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Conversion of cyclopropane carboxylic acid to cyclopropane carboxamide by reaction with methylamine in ethanol solvent in the presence of sodium hydroxide catalyst.", "Step 2: Cyclization of cyclopropane carboxamide to rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine by heating the amide in ethanol solvent in the presence of hydrochloric acid catalyst.", "Step 3: Isolation of the racemic mixture of the final product by precipitation with hydrochloric acid and sodium chloride." ] }

CAS RN

2137858-68-3

Product Name

rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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